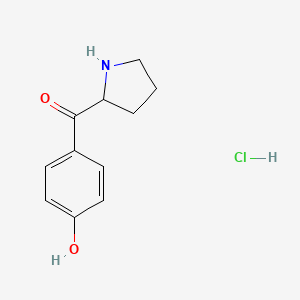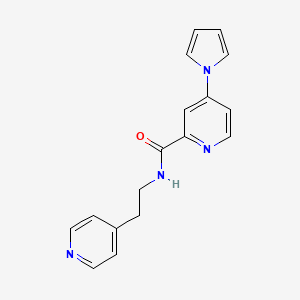![molecular formula C18H17F3N4O B2843235 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile CAS No. 339102-59-9](/img/structure/B2843235.png)
4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is a chemical compound . It is characterized by the presence of a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .
Molecular Structure Analysis
The molecular structure of “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” is complex, with a molecular formula of C18H17F3N4O . The compound contains a methoxy group, a trifluoromethyl group, a phenyl group, a piperazino group, and a nicotinonitrile group .Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile, focusing on six unique fields:
Pharmacological Research
4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is extensively studied for its potential as a pharmacological agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Researchers are exploring its efficacy in treating conditions such as anxiety, depression, and other central nervous system disorders due to its potential to modulate neurotransmitter activity .
Cancer Research
This compound is also being investigated for its anti-cancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines by interfering with cell signaling pathways that are crucial for cancer cell proliferation and survival. Its ability to induce apoptosis (programmed cell death) in cancer cells makes it a promising candidate for developing new cancer therapies .
Neuroprotective Agents
In the field of neuroprotection, 4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile is being researched for its potential to protect neurons from damage. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to reduce oxidative stress and inflammation in neural tissues is a key area of interest.
Anti-inflammatory Research
The anti-inflammatory properties of this compound are another significant area of research. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Zukünftige Richtungen
The future directions for “4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications. Trifluoromethylpyridine (TFMP) and its intermediates, which share some structural similarities with the compound , are important ingredients for the development of agrochemical and pharmaceutical compounds . Therefore, it is expected that many novel applications of these types of compounds will be discovered in the future .
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with peripheral sensory trigeminal nerves, acting as a calcitonin gene-related peptide (cgrp) receptor antagonist .
Mode of Action
The olefinic double bonds between 3,4-dihydronaphthalen-1(2h)-one and 4-methoxy-3-(trifluoromethyl) benzaldehyde groups and carbonyl group form alpha and beta unsaturated ketones . With respect to the C(12) = C(11) olefinic bonds, 4-methoxy-3-(trifluoromethyl)benzaldehyde and carbonyl groups adopt the E stereochemistry .
Action Environment
This compound presents an interesting area for future study, particularly in relation to its potential role as a CGRP receptor antagonist .
Eigenschaften
IUPAC Name |
4-methoxy-2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O/c1-26-16-5-6-23-17(15(16)12-22)25-9-7-24(8-10-25)14-4-2-3-13(11-14)18(19,20)21/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYJPHSBHOHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-{4-[3-(trifluoromethyl)phenyl]piperazino}nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(2-fluorophenyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2843152.png)
![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2843153.png)

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)
![2-[2-(Dimethylamino)phenyl]acetonitrile](/img/structure/B2843162.png)

![1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2843165.png)

![2-{5-[(4-amino(5,6,7-trihydrocyclopenta[1,2-d]pyrimidino[4,5-b]thiophen-2-ylth io))methyl]-4-phenyl(1,2,4-triazol-3-ylthio)}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2843169.png)

![Benzyl 2-[6-(4-fluorophenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)
![4-Methyl-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2843172.png)

![4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol](/img/structure/B2843175.png)